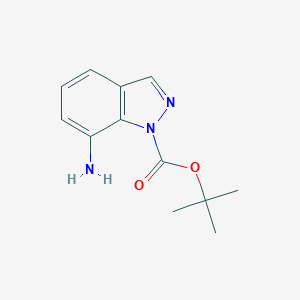

tert-Butyl 7-amino-1H-indazole-1-carboxylate

Übersicht

Beschreibung

Tert-Butyl 7-amino-1H-indazole-1-carboxylate is a chemical compound with the molecular formula C12H15N3O2 and a molecular weight of 233.27 g/mol. It is also known as N1-BOC protected 7-Amino-1H-indazole .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves transition metal-catalyzed reactions and reductive cyclization reactions . For instance, a significant intermediate of 1H-indazole derivatives was acquired through two substitution reactions . The structure was corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .Molecular Structure Analysis

The molecular structure of this compound was confirmed by X-ray diffraction and calculated by exerting density functional theory (DFT) . The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 233.26600 and a molecular formula of C12H15N3O2 . Other properties such as density, boiling point, and melting point are not available .Wissenschaftliche Forschungsanwendungen

Environmental Occurrence and Human Exposure Synthetic phenolic antioxidants, including compounds like tert-butyl 7-amino-1H-indazole-1-carboxylate, have widespread industrial and commercial usage. These compounds, and their transformation products, have been detected in various environmental matrices and in humans. They are associated with potential toxicity effects like hepatic toxicity, endocrine disruption, and carcinogenicity. Research emphasizes the need for novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Biological Activities of Neo Acids and Neo Alkanes Natural and synthetic neo fatty acids, neo alkanes, and derivatives, which include compounds structurally related to this compound, display various biological activities. These compounds are promising for the development of new chemical preparations with antioxidant, anticancer, antimicrobial, and antibacterial properties. They also find applications in the cosmetic, agronomic, and pharmaceutical industries (Dembitsky, 2006).

Antineoplastic Drug Development Lonidamine, a derivative of indazole-3-carboxylic acid, showcases a unique mechanism of action by impairing the energy metabolism of neoplastic cells without affecting cellular nucleic acids or protein synthesis. It has been used in combination with standard chemotherapy and radiation therapy for the treatment of solid tumors. The drug has shown promising results in phase II-III trials for advanced breast, ovarian, and lung cancer (Di Cosimo et al., 2003).

Therapeutic Applications of Indazole Derivatives Indazole derivatives are found to possess a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory properties. These derivatives have been employed in treating disorders related to protein kinases and neurodegeneration. The diverse biological activities and the potential therapeutic value of these compounds make them crucial in drug development (Denya et al., 2018).

Applications in Organic Synthesis Compounds like this compound and their derivatives are potent in a range of biological activities, including antiviral, anti-inflammatory, analgesic, antibacterial, anticancer, and as treatment agents for neurodegenerative diseases. These properties make them significant in the field of organic synthesis and medicinal chemistry (Turek et al., 2017).

Wirkmechanismus

Target of Action

Tert-Butyl 7-amino-1H-indazole-1-carboxylate is an indazole derivative . Indazole derivatives are known to interact with a variety of targets, including enzymes, receptors, and proteins involved in cellular processes . .

Mode of Action

Indazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor signaling, or disrupting protein-protein interactions .

Biochemical Pathways

Indazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The compound’s predicted boiling point is 3953±340 °C , and its predicted density is 1.24±0.1 g/cm3 .

Result of Action

Indazole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Eigenschaften

IUPAC Name |

tert-butyl 7-aminoindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-8(7-14-15)5-4-6-9(10)13/h4-7H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOIGXWKRHPKMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=CC=C2N)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597736 | |

| Record name | tert-Butyl 7-amino-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173459-53-5 | |

| Record name | tert-Butyl 7-amino-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B169846.png)

![(3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B169847.png)